Tetrafluorosilane dihydrofluoride (CAS 16961-83-4), more commonly known in industry as hexafluorosilicic acid or fluorosilicic acid (H2SiF6), is a highly reactive, water-soluble inorganic liquid precursor. Commercially supplied as an aqueous solution (typically 20-25% by weight), it serves as a foundational source of fluoride and fluorosilicate ions for large-scale industrial applications. Its primary procurement value lies in its liquid state and unique coordination chemistry, which allow for direct volumetric dosing in continuous flow systems and the generation of highly soluble metal salts in metallurgical electrolytes. These baseline properties make it a critical raw material for water treatment, electroplating, and specialized surface modification processes where solid fluoride salts or anhydrous hydrofluoric acid present handling, solubility, or safety bottlenecks [1].
Substituting tetrafluorosilane dihydrofluoride with generic fluoride sources like sodium fluoride (NaF) or hydrofluoric acid (HF) frequently results in process failure or severe economic inefficiency. In large-scale dosing applications, replacing liquid H2SiF6 with solid NaF introduces a dry-handling bottleneck, requiring expensive dissolution tanks and exposing operators to hazardous dust, while being limited by NaF's low aqueous solubility (~4 g/100 mL). In electrometallurgy, substituting H2SiF6 with HF is chemically unviable; hydrofluoric acid reacts with heavy metals like lead to form insoluble fluorides (e.g., PbF2) that instantly passivate electrodes, whereas H2SiF6 forms highly soluble metal fluorosilicates that maintain electrolyte conductivity and enable continuous electrorefining [1].
In the electrolytic refining of lead (the Betts process), the choice of acid dictates the solubility of the metal salt in the electrolyte. Tetrafluorosilane dihydrofluoride reacts with lead to form lead(II) fluorosilicate (PbSiF6), which exhibits massive aqueous solubility. In contrast, attempting to use hydrofluoric acid (HF) results in the formation of lead(II) fluoride (PbF2), which is practically insoluble and causes immediate electrode passivation[1].
| Evidence Dimension | Aqueous solubility of the resulting lead(II) salt at 20°C |
| Target Compound Data | H2SiF6 yields PbSiF6: >1000 g/L |
| Comparator Or Baseline | HF yields PbF2: 0.67 g/L |
| Quantified Difference | ~1500-fold higher solubility for the fluorosilicate salt |
| Conditions | Aqueous electrolyte solution at 20°C |
Procuring H2SiF6 is strictly necessary for lead electrorefining, as HF alternatives cause immediate system failure via insoluble salt precipitation.
For large-scale water fluoridation, the physical state of the fluorinating agent dictates capital equipment requirements. Tetrafluorosilane dihydrofluoride is supplied as a 20-25% liquid solution, allowing for direct injection via positive displacement pumps. Substituting with sodium fluoride (NaF) requires dry chemical feeders, dissolution tanks, and mechanical agitation due to its low solubility limit, significantly increasing process complexity and capital expenditure .
| Evidence Dimension | Maximum operational feed concentration and handling requirement |
| Target Compound Data | 20-25% wt/wt (liquid, direct pump injection) |
| Comparator Or Baseline | NaF: Max 4% wt/wt (solid, requires dissolution equipment) |
| Quantified Difference | Eliminates solid-to-liquid dissolution step and allows 5x higher concentration in feed lines |
| Conditions | Continuous flow industrial/municipal water dosing systems |
Liquid H2SiF6 lowers capital equipment costs and eliminates operator exposure to toxic fluoride dusts during bulk chemical transfer.
When applied to Portland cement concrete, surface hardeners react with free calcium hydroxide. Standard sodium silicate hardeners produce calcium silicate hydrate (C-S-H), which remains vulnerable to acidic attack. Tetrafluorosilane dihydrofluoride (H2SiF6) reacts to form both silica gel and calcium fluoride (fluorite, CaF2). The formation of CaF2 provides a highly insoluble barrier that significantly improves the concrete's resistance to acidic industrial environments compared to silicate-only treatments[1].
| Evidence Dimension | Solubility product (Ksp) of the resulting passivating calcium compound |
| Target Compound Data | H2SiF6 yields CaF2 (Ksp = 3.9 × 10^-11) |
| Comparator Or Baseline | Sodium silicate yields C-S-H (highly susceptible to acid dissolution) |
| Quantified Difference | Formation of a thermodynamically stable, acid-insoluble fluorite phase |
| Conditions | Topical application to cured Portland cement concrete exposed to acidic media |
For industrial flooring in chemical plants, procuring H2SiF6-based hardeners ensures superior longevity and acid resistance over traditional sodium silicate treatments.
Directly leveraging its ability to form highly soluble metal salts (as quantified in Section 3), H2SiF6 is the mandatory electrolyte base for the Betts process in lead electrorefining. It prevents the electrode passivation that occurs with HF, allowing high-purity lead to be plated at high current densities without precipitating insoluble fluorides [1].
Because it is supplied as a stable 20-25% liquid solution, H2SiF6 is the preferred procurement choice for high-volume water treatment facilities. It bypasses the dry-handling and low-solubility bottlenecks of sodium fluoride, enabling precise, automated volumetric dosing via positive displacement pumps while reducing capital equipment costs .
Utilized in the formulation of concrete surface hardeners for chemical plants and agricultural facilities. By reacting with free lime to precipitate insoluble calcium fluoride (CaF2) alongside silica gel, H2SiF6 provides a level of acid resistance and surface densification that standard sodium silicate treatments cannot achieve [2].
Corrosive